

# UE2343: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	UE2343	
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An In-depth Guide to the 11β-HSD1 Inhibitor, Xanamem™

This technical guide provides a comprehensive overview of **UE2343**, also known as Xanamem $^{\text{TM}}$ , a brain-penetrant inhibitor of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's properties, mechanism of action, and early clinical evaluation.

# **Core Compound Information**

**UE2343** is a synthetic organic compound identified as a potent and selective inhibitor of 11β-HSD1.[1][2] It is under development for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease, by modulating glucocorticoid levels in the brain.[1][3]

Property	Value	Source
CAS Number	1346013-80-6	[4][5][6][7]
Molecular Formula	C19H19N5O2S	[4][5][7][8]
Molecular Weight	381.45 g/mol	[4][7][8]
Synonyms	Xanamem, UE-2343	[5][7][9]

# **Mechanism of Action and Signaling Pathway**



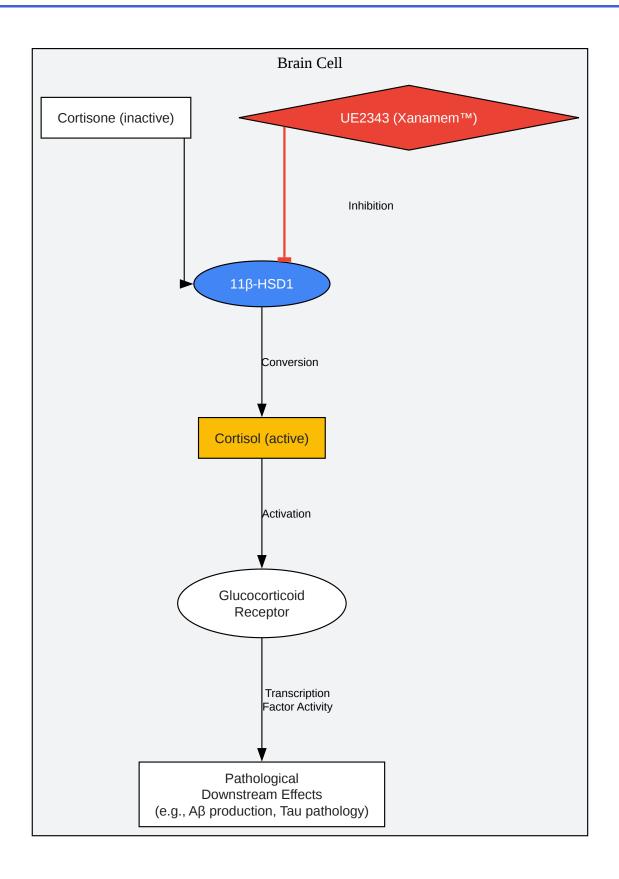
#### Foundational & Exploratory

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**UE2343**'s therapeutic potential lies in its ability to inhibit the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid.[8] Elevated levels of cortisol in the brain are associated with cognitive impairment and the progression of Alzheimer's disease.[8][10] By inhibiting 11β-HSD1, **UE2343** reduces the production of cortisol within brain cells, thereby mitigating its detrimental effects.[3]

The proposed signaling pathway involves the reduction of intracellular cortisol, which in turn is expected to lessen the downstream effects of glucocorticoid receptor activation, such as the promotion of amyloid-beta accumulation and tau hyperphosphorylation, two key pathological hallmarks of Alzheimer's disease.[8][10]





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Caption: **UE2343** inhibits  $11\beta$ -HSD1, reducing cortisol production.



# **Experimental Protocols: Early Clinical Evaluation**

The early clinical development of **UE2343** involved single and multiple ascending dose studies in healthy human subjects to assess its safety, pharmacokinetics, and pharmacodynamics.[1] [2][11]

### Single Ascending Dose (SAD) Study

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of UE2343.
- Methodology: Healthy subjects were administered single oral doses of UE2343 or a placebo.
   Doses were escalated in different cohorts of subjects. Plasma samples were collected at various time points to determine the pharmacokinetic profile. Safety and tolerability were monitored throughout the study.[11]
- Key Findings: **UE2343** was found to be safe and well-tolerated.[1]

## **Multiple Ascending Dose (MAD) Study**

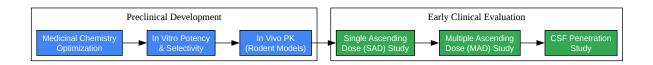
- Objective: To investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of UE2343.
- Methodology: Healthy subjects received multiple doses of UE2343 or a placebo over a
  defined period. Similar to the SAD study, dose levels were escalated in successive cohorts.
  Pharmacokinetic parameters, safety, and pharmacodynamic markers (e.g., plasma ACTH
  and the urinary tetrahydrocortisols/tetrahydrocortisone ratio) were assessed.[1][11]
- Key Findings: Following multiple doses, UE2343 demonstrated a plasma half-life of 10 to 14 hours.[1][2][12] Evidence of target engagement was observed through the elevation of plasma adrenocorticotropic hormone (ACTH) and a reduction in the urinary THF/THE ratio at doses of 10 mg and above, indicating inhibition of 11β-HSD1 in the liver.[1][11]

### **Cerebrospinal Fluid (CSF) Penetration Study**

• Objective: To confirm the brain penetration of **UE2343**.



- Methodology: A study was conducted to measure the concentration of UE2343 in the cerebrospinal fluid of healthy subjects after administration.[11]
- Key Findings: UE2343 was shown to be brain-penetrant, with CSF concentrations reaching levels predicted to be effective for inhibiting 11β-HSD1.[1][2]



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Caption: **UE2343** development from preclinical to clinical studies.

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### References

- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. actinogen.com.au [actinogen.com.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UE2343 | C19H19N5O2S | CID 137530063 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medkoo.com [medkoo.com]
- 8. alzdiscovery.org [alzdiscovery.org]



- 9. UE2343 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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